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Compound of Interest

Compound Name: 3,5-Dichloro-2-methoxypyridine

Cat. No.: B181413

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and potential biological relevance of 3,5-Dichloro-2-methoxypyridine. The
information is curated for researchers, scientists, and professionals involved in drug
development and medicinal chemistry.

Core Physicochemical Properties

3,5-Dichloro-2-methoxypyridine is a halogenated pyridine derivative with the chemical
formula CeHsCI2NO. Its structure, featuring two chlorine atoms and a methoxy group on the
pyridine ring, imparts specific chemical characteristics that are of interest in synthetic and
medicinal chemistry. The physicochemical properties of this compound are summarized in the
table below.
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Property Value Source
Molecular Formula CeHsCI2NO N/A
Molecular Weight 178.01 g/mol [1]
Melting Point 90 °C [1]
Boiling Point 200 °C [1]
Flash Point 75 °C [1]
Refractive Index 1.538 [1]
XLogP3 24 [1]
Hydrogen Bond Acceptor

C)c;untg p 2 ]
Rotatable Bond Count 1 [1]
Topological Polar Surface Area  22.1 A2 [1]

Solubility and pKa

Solubility Profile

Experimentally determined solubility data for 3,5-Dichloro-2-methoxypyridine in a range of

common laboratory solvents is not extensively available in the public domain. However, based

on its chemical structure—a moderately polar aromatic heterocycle—it is anticipated to exhibit

good solubility in a variety of organic solvents. The presence of the methoxy group may impart

slightly more polarity compared to its non-methoxylated analog, 3,5-dichloropyridine. For

reference, 3,5-dichloropyridine is known to be soluble in various organic solvents.[2] It is

recommended that researchers experimentally determine the solubility in their specific solvent

systems for accurate results.

General Solubility Expectations:

» High Solubility: Likely in polar aprotic solvents such as dimethylformamide (DMF), dimethyl

sulfoxide (DMSOQ), and in chlorinated solvents like dichloromethane and chloroform.
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o Moderate Solubility: Expected in alcohols such as methanol and ethanol, and in ethers like
diethyl ether and tetrahydrofuran (THF).

e Low Solubility: Expected to be poorly soluble in non-polar solvents like hexanes and
sparingly soluble in water.

Acidity and Basicity (pKa)

The experimental pKa of 3,5-Dichloro-2-methoxypyridine has not been found in the reviewed
literature. However, the basicity of the pyridine nitrogen is a key characteristic. The presence of
two electron-withdrawing chlorine atoms is expected to significantly decrease the basicity of the
pyridine nitrogen, making it a weaker base than pyridine itself (pKa = 5.2). The methoxy group
at the 2-position can have a more complex influence. While it is an electron-donating group
through resonance, its inductive electron-withdrawing effect can also play a role. Computational
studies on substituted pyridines can provide estimations of pKa values.[1][3][4] For instance,
the pKa of 2-methoxypyridine's conjugate acid is reported to be around 3.06, which is lower
than that of pyridine, indicating reduced basicity due to the ortho-methoxy group. Given the
additional presence of two strongly electron-withdrawing chloro groups, the pKa of 3,5-
dichloro-2-methoxypyridine is expected to be significantly lower than that of 2-
methoxypyridine.

Synthesis and Reactivity
Synthetic Pathway

A plausible synthetic route to 3,5-Dichloro-2-methoxypyridine involves the selective
methoxylation of a suitable polychlorinated pyridine precursor. A common starting material for
such syntheses is 2,3,5-trichloropyridine. The synthesis can be conceptualized as a two-step
process: the preparation of the trichloropyridine precursor followed by a nucleophilic aromatic
substitution to introduce the methoxy group.
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A plausible synthetic workflow for 3,5-Dichloro-2-methoxypyridine.

Experimental Protocols

Step 1: Synthesis of 2,3,5-Trichloropyridine

A common method for the synthesis of 2,3,5-trichloropyridine is through the high-temperature

chlorination of 2-chloropyridine.[5]
o Materials: 2-chloropyridine, chlorine gas.

e Procedure: 2-chloropyridine is subjected to chlorination with chlorine gas at elevated
temperatures. The reaction mixture is then cooled, and the desired 2,3,5-trichloropyridine is

isolated and purified, typically by distillation or crystallization.

Step 2: Synthesis of 3,5-Dichloro-2-methoxypyridine
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The final step involves the nucleophilic aromatic substitution of the chlorine atom at the 2-
position of 2,3,5-trichloropyridine with a methoxy group. The chlorine at the 2-position is the

most activated towards nucleophilic attack.
o Materials: 2,3,5-trichloropyridine, sodium methoxide, methanol.

e Procedure: 2,3,5-trichloropyridine is dissolved in methanol. A solution of sodium methoxide in
methanol is then added dropwise to the reaction mixture. The reaction is typically stirred at
room temperature or with gentle heating until the starting material is consumed (monitored
by TLC or GC). After the reaction is complete, the solvent is removed under reduced
pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or
ethyl acetate) and washed with water to remove any inorganic salts. The organic layer is
dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then
purified by column chromatography or recrystallization to yield pure 3,5-Dichloro-2-
methoxypyridine.

Biological Activity and Signaling Pathways

While there is a lack of specific studies on the biological activity of 3,5-Dichloro-2-
methoxypyridine, the substituted pyridine scaffold is a common motif in a wide range of
biologically active compounds and approved drugs.[6][7][8][9][10][11] The presence of halogen
and methoxy substituents can significantly influence a molecule's pharmacological properties,
including its binding affinity to biological targets, metabolic stability, and pharmacokinetic
profile.[12]

For instance, various substituted pyridines have been investigated for their potential as
anticancer, antiviral, and antimicrobial agents.[6][9] The pyridine ring can act as a hydrogen
bond acceptor and participate in various interactions with biological macromolecules.

To illustrate a potential mechanism of action for a substituted pyridine derivative, a hypothetical
signaling pathway is presented below. This diagram depicts how a molecule containing a
substituted pyridine core could potentially act as an inhibitor of a receptor tyrosine kinase (RTK)
pathway, a common target in cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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